

Application Notes and Protocols: Synergistic Effects of Famitinib in Combination with Immunotherapy

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Compound of Interest		
Compound Name:	Famitinib	
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These application notes provide a comprehensive overview of the synergistic anti-tumor effects observed when combining **famitinib**, a multi-targeted tyrosine kinase inhibitor (TKI), with immune checkpoint inhibitors (ICIs), specifically anti-PD-1 antibodies like camrelizumab. The protocols outlined below are based on preclinical and clinical studies and are intended to guide researchers in designing and executing experiments to further investigate this promising combination therapy.

Introduction

Famitinib primarily targets vascular endothelial growth factor receptor 2/3 (VEGFR-2/3), platelet-derived growth factor receptor (PDGFR), and c-Kit, playing a crucial role in inhibiting tumor angiogenesis and proliferation.[1] Immune checkpoint inhibitors, such as anti-PD-1 antibodies, function by blocking the interaction between PD-1 on T cells and its ligand PD-L1 on tumor cells, thereby restoring the anti-tumor immune response.[2][3]

The combination of **famitinib** and immunotherapy has demonstrated synergistic effects, attributed to **famitinib**'s ability to modulate the tumor microenvironment (TME). By inhibiting the VEGF signaling pathway, **famitinib** can normalize the tumor vasculature, which in turn alleviates hypoxia, increases the infiltration of cytotoxic CD8+ T cells, and reduces the population of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived



suppressor cells (MDSCs).[4][5] This creates a more favorable environment for the activity of immune checkpoint inhibitors.

Data Presentation

The following tables summarize the quantitative data from key clinical trials evaluating the efficacy of **famitinib** in combination with an anti-PD-1 antibody (camrelizumab).

Table 1: Efficacy of Camrelizumab plus Famitinib in Advanced/Metastatic Non-Small Cell Lung Cancer (NSCLC) - First-Line Treatment (NCT04346381, Cohort 2)

[6][7]

Endpoint	Value	95% Confidence Interval (CI)
Objective Response Rate (ORR)	53.7%	37.4% to 69.3%
Disease Control Rate (DCR)	92.7%	80.1% to 98.5%
Median Progression-Free Survival (PFS)	16.6 months	8.3 to Not Reached
12-month Overall Survival (OS) Rate	76.8%	60.0% to 87.3%

Table 2: Efficacy of Camrelizumab plus Famitinib in Advanced NSCLC After Progression on Chemo-Immunotherapy (NCT04346381, Cohort 7)[1][8][9]

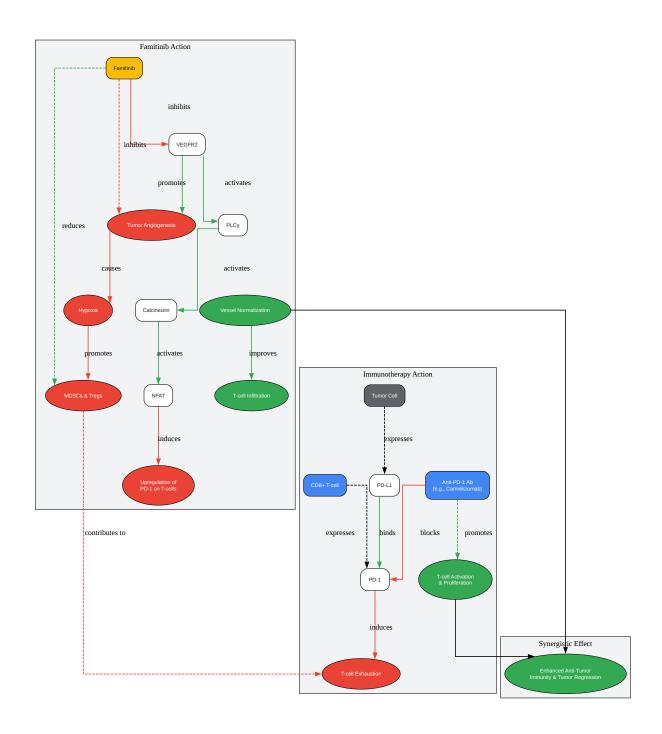


Endpoint	Value	95% Confidence Interval (CI)
Objective Response Rate (ORR)	7.5%	1.6% to 20.4%
Disease Control Rate (DCR)	80.0%	64.4% to 90.9%
Median Progression-Free Survival (PFS)	5.4 months	4.1 to 7.5
Median Overall Survival (OS)	12.1 months	9.1 to 16.7

Signaling Pathways and Experimental Workflows Signaling Pathway of Synergistic Action

The combination of **famitinib** and anti-PD-1 immunotherapy exerts its synergistic effect through a multi-faceted mechanism. **Famitinib**, by inhibiting VEGFR2, not only disrupts tumor angiogenesis but also directly and indirectly modulates the immune landscape within the tumor. This creates a more favorable environment for the anti-tumor activity of PD-1 inhibitors.





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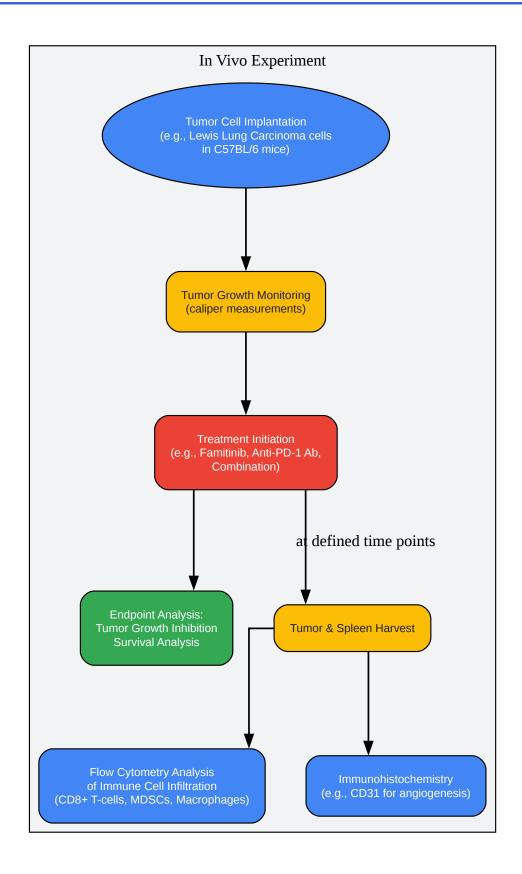
Caption: Synergistic mechanism of famitinib and anti-PD-1 immunotherapy.



Experimental Workflow for Preclinical Evaluation

A typical workflow for evaluating the synergistic effects of **famitinib** and immunotherapy in a preclinical mouse model is depicted below. This involves tumor cell implantation, treatment administration, and subsequent analysis of tumor growth and the tumor immune microenvironment.





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Caption: Preclinical experimental workflow for combination therapy evaluation.



Experimental ProtocolsPreclinical Murine Lung Cancer Model

This protocol is adapted from studies evaluating the combination of **famitinib** and immunotherapy in a syngeneic mouse model.[4][5]

- 1. Cell Culture and Animal Model:
- Cell Line: Lewis Lung Carcinoma (LLC) cells.
- Animal Model: Female C57BL/6 mice, 6-8 weeks old.
- Procedure:
 - Culture LLC cells in appropriate media until they reach the logarithmic growth phase.
 - Harvest and resuspend the cells in sterile PBS at a concentration of 2 x 10⁶ cells/mL.
 - \circ Subcutaneously inject 100 μ L of the cell suspension (2 x 10^5 cells) into the right flank of each mouse.
 - Monitor tumor growth every 2-3 days using a digital caliper. Tumor volume can be calculated using the formula: (Length × Width^2) / 2.
- 2. Treatment Protocol:
- Treatment Groups:
 - Vehicle Control (e.g., PBS or appropriate solvent for famitinib)
 - Famitinib alone
 - Anti-PD-1 antibody alone
 - Famitinib + Anti-PD-1 antibody
- Dosing and Administration (example):



- Famitinib: 20 mg/kg, administered daily by oral gavage.
- Anti-PD-1 Antibody: 10 mg/kg, administered intraperitoneally every 3 days.

Procedure:

- Randomize mice into treatment groups when tumors reach an average volume of 50-100 mm³.
- Administer treatments according to the specified schedule.
- Continue treatment for a predefined period (e.g., 2-3 weeks) or until tumors in the control group reach the humane endpoint.
- Monitor animal weight and general health throughout the study.
- 3. Analysis of Tumor Immune Microenvironment by Flow Cytometry:
- Sample Preparation:
 - At the end of the treatment period, euthanize mice and excise tumors and spleens.
 - Mechanically dissociate the tumors into single-cell suspensions using a gentleMACS
 Dissociator or by mincing with scalpels followed by enzymatic digestion (e.g., with collagenase and DNase).
 - Prepare single-cell suspensions from spleens by mechanical dissociation through a 70 μm cell strainer.
 - Lyse red blood cells using an RBC lysis buffer.
 - Wash and resuspend the cells in FACS buffer (PBS with 2% FBS).
- Antibody Staining (Example Panel for T-cells, Macrophages, and MDSCs):
 - Block Fc receptors with an anti-CD16/32 antibody.
 - Stain for surface markers with a cocktail of fluorochrome-conjugated antibodies. A representative panel could include:



- T-cells: CD45, CD3, CD4, CD8, PD-1
- Macrophages: CD45, CD11b, F4/80, CD206 (M2 marker), MHC-II (M1 marker)
- MDSCs: CD45, CD11b, Gr-1, Ly6G, Ly6C
- For intracellular staining (e.g., FoxP3 for Tregs or cytokines like IFN-γ), use a fixation and permeabilization kit according to the manufacturer's instructions.
- Acquire samples on a flow cytometer and analyze the data using appropriate software.

Clinical Trial Protocol (Adapted from NCT04346381)[1][6] [8][9]

This protocol provides a general framework based on the design of a phase 2 clinical trial investigating camrelizumab plus **famitinib**.

- 1. Patient Population:
- Inclusion Criteria (General):
 - Histologically or cytologically confirmed advanced or metastatic solid tumors (e.g., NSCLC).
 - Specific cohorts may have requirements for prior lines of therapy (e.g., first-line or previously treated).
 - Measurable disease as per RECIST v1.1.
 - ECOG performance status of 0 or 1.
 - Adequate organ function.
- Exclusion Criteria (General):
 - Active autoimmune disease.
 - Use of immunosuppressive medication.



- Untreated CNS metastases.
- Significant cardiovascular disease.
- 2. Treatment Regimen:
- Camrelizumab (Anti-PD-1): 200 mg administered as an intravenous infusion every 3 weeks.
- Famitinib: 20 mg administered orally once daily.
- Dose Modifications: Dose reductions and interruptions for famitinib may be permitted in case of treatment-related adverse events. Dose modifications for camrelizumab are generally not permitted, but treatment may be delayed.[6][7]
- 3. Efficacy and Safety Assessments:
- Tumor Response: Assessed by imaging (e.g., CT or MRI) every 6-9 weeks and evaluated according to RECIST v1.1.
- Safety: Monitored through regular clinical assessments, laboratory tests, and recording of adverse events according to CTCAE.

These application notes and protocols provide a foundation for researchers to explore the synergistic potential of **famitinib** and immunotherapy. It is crucial to adapt and optimize these protocols based on the specific research questions and experimental systems being used.

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References

 1. Camrelizumab plus famitinib in previously chemo-immunotherapy treated patients with advanced NSCLC: results from an open-label multicenter phase 2 basket study - PMC [pmc.ncbi.nlm.nih.gov]



- 2. VEGF-A modulates expression of inhibitory checkpoints on CD8+ T cells in tumors PMC [pmc.ncbi.nlm.nih.gov]
- 3. content.noblelifesci.com [content.noblelifesci.com]
- 4. Famitinib enhances the antitumor effect of radioimmunotherapy in murine lung cancer -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-angiogenesis therapy overcomes the innate resistance to PD-1/PD-L1 blockade in VEGFA-overexpressed mouse tumor models PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. jitc.bmj.com [jitc.bmj.com]
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